2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c20-16-6-2-1-5-15(16)13-23-11-9-14(10-12-23)19-21-17-7-3-4-8-18(17)22-19/h1-8,14H,9-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBZWXBJWOBKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Formation on Piperidine Scaffolds
This approach involves synthesizing 1-(2-fluorobenzyl)piperidin-4-amine 4 and functionalizing it with a benzimidazole precursor. The piperidine amine serves as a nucleophile in cyclocondensation reactions with 1,2-diaminobenzene derivatives.
Piperidine Coupling to Preformed Benzimidazoles
Alternatively, 2-chloro-1H-benzo[d]imidazole undergoes Buchwald-Hartwig amination or nucleophilic substitution with 4 , though aromatic substitution challenges necessitate catalytic methods.
Synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine
Alkylation of Piperidin-4-amine
Piperidin-4-amine 1 reacts with 2-fluorobenzyl bromide 2 under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to yield 1-(2-fluorobenzyl)piperidin-4-amine 4 via SN2 mechanism. Purification by silica chromatography (EtOAc/hexane, 3:7) affords 4 in 82% yield (mp 134–136°C).
Critical Parameters :
- Base Selection : Potassium carbonate outperforms NaH in safety and scalability.
- Solvent Optimization : DMF enhances solubility but requires thorough drying to prevent hydrolysis.
Benzimidazole Ring Construction via Cyclocondensation
Classical Formic Acid Cyclization
Reacting 4 with 1,2-diaminobenzene 5 in refluxing formic acid (12 h) generates the benzimidazole core. However, this method yields only 45–50% due to competing oligomerization.
Microwave-Assisted Isothiocyanate Cyclization
Superior yields (78–83%) are achieved using a two-step protocol:
- Isothiocyanate Formation : Treat 4 with di(1H-imidazol-1-yl)methanethione in CHCl₃ to form isothiocyanate 6 .
- Cyclization : Microwave irradiation (180°C, 30 min) of 6 with 1,2-diaminobenzene 5 and DIC in ethanol induces rapid benzimidazole formation.
Advantages :
- Reduced reaction time (30 min vs. 12 h).
- Minimal byproducts (HPLC purity >98%).
Transition Metal-Catalyzed Coupling Strategies
Buchwald-Hartwig Amination
Coupling 2-chloro-1H-benzo[d]imidazole 7 with 4 using Pd₂(dba)₃/Xantphos catalyst (toluene, 110°C, 24 h) achieves 68% yield. Key challenges include:
Ullmann-Type Coupling
CuI/1,10-phenanthroline in DMSO at 130°C (48 h) provides a lower-cost alternative (55% yield), albeit with slower kinetics.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Formic Acid Cyclization | 45–50 | 90–92 | 12 | Moderate |
| Microwave Cyclization | 78–83 | 98–99 | 0.5 | High |
| Buchwald-Hartwig | 68 | 95–97 | 24 | High |
| Ullmann Coupling | 55 | 88–90 | 48 | Low |
Key Insights :
- Microwave cyclization offers the best balance of yield and efficiency.
- Transition metal methods are ideal for late-stage diversification but require rigorous catalyst removal.
Structural Characterization and Purity Optimization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.75–7.15 (m, 6H, aromatic), 3.82 (s, 2H, CH₂-F), 2.95–2.45 (m, 5H, piperidine).
- HRMS : m/z [M+H]⁺ calcd. 336.1712, found 336.1709.
Recrystallization Protocols
Ethanol/water (7:3) recrystallization elevates purity from 92% to 99.5% by removing unreacted diamine and Pd residues.
Industrial-Scale Considerations
Catalytic Recycling
Pd recovery via activated charcoal filtration achieves 85% metal reuse, lowering costs.
Chemical Reactions Analysis
2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- The compound serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to derivatives with enhanced properties or activities.
Analytical Chemistry Reference Standard
- It is utilized as a reference standard in analytical chemistry, aiding in the calibration and validation of analytical methods.
Biological Applications
Antimicrobial Properties
- Research indicates that 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Antiviral Activity
- Preliminary investigations suggest potential antiviral properties. The mechanism may involve disruption of viral replication processes, although specific pathways require further elucidation.
Anticancer Research
- The compound has shown promise in anticancer studies, particularly in inducing apoptosis in cancer cells. Its interaction with cellular pathways related to cell growth and death is an area of active research.
Medical Applications
Therapeutic Development
- Ongoing research aims to explore its therapeutic applications, particularly in drug development for diseases such as cancer and infections. The compound's unique pharmacological profile positions it as a candidate for new therapeutic agents.
Mechanism of Action
- The compound's mechanism of action involves binding to specific molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions. This can lead to various biological effects, including inhibition of microbial growth and modulation of immune responses.
Industrial Applications
Material Development
- In industrial settings, this compound is explored for the development of new materials. Its chemical properties may contribute to advancements in polymer science and materials engineering.
Precursor for Synthesis
- It acts as a precursor in the synthesis of other industrially relevant compounds, facilitating the production of novel chemical entities with specialized functions.
Mechanism of Action
The mechanism of action of 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Observations
Substitution Position Matters: The ortho-fluorobenzyl group in the target compound contrasts with para-fluorophenyl substitutions in other derivatives (e.g., ). Ortho-fluorine may sterically hinder metabolism by cytochrome P450 enzymes, enhancing bioavailability . Piperidine vs.
Biological Activity Correlations :
- Anti-inflammatory activity in 2-(piperidin-4-yl)-1H-benzimidazole derivatives (IC₅₀ = 1.2 µM) suggests that adding a fluorobenzyl group could improve potency by enhancing lipophilicity and target affinity.
- Benzimidazole-4,7-diones (e.g., 14d) exhibit strong P2X3 antagonism (IC₅₀ = 0.8 µM) due to electron-withdrawing dione groups, which polarize the scaffold for charge-based interactions .
Synthetic Accessibility :
- Derivatives with simpler substitution patterns (e.g., unsubstituted piperidine ) are synthesized in fewer steps, whereas fluorobenzyl-containing compounds require additional coupling reactions .
Biological Activity
2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives. This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure, featuring a piperidine ring and a benzimidazole moiety, contributes to its diverse pharmacological profile.
Chemical Structure and Synthesis
The compound's molecular formula is , and its CAS number is 887217-21-2. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the 2-Fluorobenzyl Group : Accomplished via nucleophilic substitution.
- Formation of the Benzimidazole Moiety : Conducted through condensation reactions involving o-phenylenediamine derivatives.
These processes are critical for obtaining the compound in high yield and purity, which are essential for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity, receptor interactions, or other protein functions, leading to various biological effects such as:
- Inhibition of Microbial Growth : Demonstrating potential as an antimicrobial agent.
- Induction of Apoptosis in Cancer Cells : Suggesting anticancer properties.
- Modulation of Immune Responses : Indicating possible applications in immunotherapy .
Antimicrobial Activity
Research indicates that benzimidazole derivatives can possess significant antimicrobial properties. The specific compound has shown promising results in inhibiting the growth of various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Effects
The compound has been studied for its potential in cancer therapy, particularly due to its ability to induce apoptosis in various cancer cell lines. In vitro studies have indicated that it can effectively reduce cell viability in cancerous cells while exhibiting minimal toxicity towards normal cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- GABA-A Receptor Modulation :
Comparative Analysis
A comparison with similar compounds reveals distinct advantages for this compound:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Similar piperidine structure | Moderate antimicrobial activity |
| 1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Similar benzimidazole moiety | Limited anticancer effects |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Related benzimidazole core | Strong GABA-A receptor modulation |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1-(2-fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2-fluorobenzyl halides with piperidine derivatives, followed by coupling to benzimidazole precursors. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine functionalization .
- Catalysis : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperidine alkylation | 2-Fluorobenzyl chloride, K₂CO₃, DMF, 80°C | 72–85 | 92–96% | |
| Benzimidazole coupling | NH₄OAc, glacial acetic acid, reflux | 65–78 | 88–94% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the 2-fluorobenzyl group (δ 4.5–5.0 ppm for CH₂, J = 10–12 Hz for F-C coupling) and piperidine protons (δ 2.5–3.5 ppm for N-CH₂) .
- IR Spectroscopy : Confirm imine (C=N stretch at ~1600 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks with accurate mass matching calculated values (e.g., m/z 352.18 for C₁₉H₁₉FN₄) .
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin as a positive control .
- CNS Activity : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) models for anticonvulsant screening, monitoring seizure latency and mortality .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to identify critical pharmacophoric elements?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to evaluate electronic effects .
- Piperidine Modifications : Introduce methyl or carbonyl groups at the piperidine 4-position to assess steric/electronic impacts on receptor binding .
- Biological Correlation : Use IC₅₀ values from kinase inhibition assays (e.g., EGFR or CDK2) to map substituent contributions .
Q. What computational strategies are employed to predict binding modes and interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to simulate ligand-receptor interactions. Focus on hydrogen bonding with the benzimidazole NH and hydrophobic contacts with the fluorobenzyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of predicted poses, analyzing RMSD and binding free energy (MM/PBSA) .
Q. What methodologies address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent/DMSO concentration in cell viability assays) .
Q. How can thermal stability and degradation profiles be systematically evaluated under physiological conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition points (>250°C indicates stability for oral formulations) .
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .
Q. What strategies are used to resolve conflicting spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, especially for piperidine and benzimidazole protons .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., monoclinic P21/n space group for imidazole derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
